N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activity
Compounds with structures similar to the queried chemical have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates demonstrated significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Vanparia et al., 2010). Additionally, some tetrahydroquinoline derivatives have shown promising antitumor effects, indicating their potential in cancer therapy research (Alqasoumi et al., 2010).
Synthesis and Characterization of Novel Derivatives
Research has focused on synthesizing and characterizing novel derivatives of sulfonamides and tetrahydroquinolines for various applications. A study on the synthesis and characterization of quinazoline derivatives, for example, aimed at discovering hybrid molecules with diuretic and antihypertensive properties (Rahman et al., 2014). Another study described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing innovative methods for synthesizing benzonitrile derivatives (Chaitanya et al., 2013).
Anticancer and Anti-HIV Evaluation
Some sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer and anti-HIV activities. For example, new 2-mercaptobenzenesulfonamides were investigated for their potential against leukemia cell lines and HIV, with some compounds showing moderate activity (Pomarnacka et al., 2001). This research area highlights the potential of sulfonamide derivatives in developing treatments for cancer and HIV.
Exploration of Antioxidant and Corrosion Inhibitors
Derivatives of sulfonamides and tetrahydroquinolines have also been explored as antioxidants and corrosion inhibitors, particularly for applications in lubricating oils. A study on the synthesis and evaluation of quinazolones as antioxidant additives for Egyptian lubricating oils found that certain derivatives exhibited high antioxidant activity, offering potential benefits for improving oil stability and performance (Habib et al., 2014).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-7-9-19(24)14-22(16)30(28,29)25-20-10-11-21-18(13-20)8-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-7,9-11,13-14,25H,8,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSGUHXWSLMMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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